molecular formula C10H20N2O B13304571 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide

Cat. No.: B13304571
M. Wt: 184.28 g/mol
InChI Key: IIQASSVVILIRMP-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is characterized by the presence of an amino group attached to a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide typically involves the reaction of 3,5-dimethylcyclohexanone with ammonia and a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to produce the desired product. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dimethylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating or acylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-2-(3,5-dimethylcyclohexyl)acetamide include other amino-substituted cyclohexyl derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions may enhance its stability and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-2-(3,5-dimethylcyclohexyl)acetamide

InChI

InChI=1S/C10H20N2O/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H2,12,13)

InChI Key

IIQASSVVILIRMP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)C(C(=O)N)N)C

Origin of Product

United States

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